Cas no 3832-55-1 (2'-(Trifluoromethoxy)acetanilide)
2'-(Trifluoromethoxy)acetanilide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[2-(trifluoromethoxy)phenyl]-
- 2'-(TRIFLUOROMETHOXY)ACETANILIDE
- N1-[2-(trifluoromethoxy)phenyl]acetamide
- N-[2-(trifluoromethoxy)phenyl]acetamide
- o-Acetanisidide,a,a,a-trifluoro- (6CI,8CI)
- MFCD00204176
- SCHEMBL5962103
- AKOS009084326
- 3832-55-1
- DTXSID50344966
- N-[2-(Trifluoromethoxy)phenyl]acetamide #
- SB76771
- CHEMBL601326
- 3Y-0839
- D74288
- FT-0608933
- MixCom1_000281
- Maybridge1_000149
- N-(2-(Trifluoromethoxy)phenyl)acetamide
- GNF-Pf-2421
- A824110
- CS-0081126
- 2-Ethyl-3,5-diMethylpiridine
- DB-025724
- 2'-(Trifluoromethoxy)acetanilide
-
- MDL: MFCD00204176
- Inchi: 1S/C9H8F3NO2/c1-6(14)13-7-4-2-3-5-8(7)15-9(10,11)12/h2-5H,1H3,(H,13,14)
- InChI Key: KZBHIVIJYKKLHL-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1NC(C)=O)(F)F
Computed Properties
- Exact Mass: 219.05100
- Monoisotopic Mass: 219.05071298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.345
- Melting Point: 68 °C
- Boiling Point: 261.5 ºC at 760 mmHg
- Flash Point: 111.9ºC
- Refractive Index: 1.496
- PSA: 38.33000
- LogP: 2.61660
2'-(Trifluoromethoxy)acetanilide Security Information
- Hazard Statement: Irritant
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
2'-(Trifluoromethoxy)acetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2'-(Trifluoromethoxy)acetanilide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006482-1g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 1g |
389CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006482-5g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 5g |
502CNY | 2021-05-07 | |
| Fluorochem | 007529-1g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 1g |
£11.00 | 2022-03-01 | |
| Alichem | A019117628-100g |
N-(2-(Trifluoromethoxy)phenyl)acetamide |
3832-55-1 | 95% | 100g |
$400.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006482-1g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 1g |
389.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006482-5g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 5g |
502.0CNY | 2021-07-13 | |
| Fluorochem | 007529-5g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 007529-100g |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 97% | 100g |
£366.00 | 2022-03-01 | |
| TRC | T900265-250mg |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900265-500mg |
2'-(Trifluoromethoxy)acetanilide |
3832-55-1 | 500mg |
$ 65.00 | 2022-06-02 |
2'-(Trifluoromethoxy)acetanilide Suppliers
2'-(Trifluoromethoxy)acetanilide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2'-(Trifluoromethoxy)acetanilide
Introduction to 2'-(Trifluoromethoxy)acetanilide (CAS No. 3832-55-1)
2'-(Trifluoromethoxy)acetanilide, with the chemical identifier CAS No. 3832-55-1, is a fluorinated aromatic amide that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound, characterized by its trifluoromethoxy substituent on the acetanilide backbone, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design and development.
The trifluoromethoxy group is a key feature of this compound, contributing to its reactivity and functionality in various chemical transformations. This moiety is widely recognized for its ability to modulate pharmacokinetic profiles, improve binding affinity to biological targets, and enhance overall drug efficacy. In recent years, the incorporation of fluorine atoms into pharmaceutical molecules has become increasingly prevalent due to their ability to influence molecular properties such as solubility, bioavailability, and metabolic resistance.
2'-(Trifluoromethoxy)acetanilide has been extensively studied as a building block in the synthesis of more complex pharmaceuticals. Its amide linkage provides a versatile handle for further functionalization, allowing chemists to explore diverse structural modifications. Researchers have leveraged this compound in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The compound's ability to serve as a precursor for bioactive molecules underscores its importance in medicinal chemistry.
Recent advancements in computational chemistry have further highlighted the potential of CAS No. 3832-55-1 in drug discovery. Molecular modeling studies have demonstrated that the trifluoromethoxy group can enhance interactions with specific protein targets, leading to improved pharmacological activity. These insights have guided the design of next-generation drugs with enhanced therapeutic profiles. Additionally, green chemistry principles have been applied to optimize synthetic routes for 2'-(Trifluoromethoxy)acetanilide, minimizing waste and improving sustainability in pharmaceutical manufacturing.
In agrochemical applications, 2'-(Trifluoromethoxy)acetanilide has been investigated for its role as an intermediate in the synthesis of pesticides and herbicides. The fluorinated aromatic ring enhances the bioactivity of these compounds, providing effective protection against pests while maintaining environmental safety. This aligns with global efforts to develop sustainable agricultural practices that reduce reliance on traditional chemical agents.
The chemical properties of CAS No. 3832-55-1 also make it a valuable tool in material science research. Fluorinated compounds are known for their exceptional thermal stability and resistance to degradation, making them suitable for high-performance materials used in electronics, coatings, and specialty polymers. By studying 2'-(Trifluoromethoxy)acetanilide, scientists can gain insights into the behavior of fluorinated aromatic systems under various conditions, paving the way for innovative material solutions.
As research continues to uncover new applications for 2'-(Trifluoromethoxy)acetanilide, collaborations between academia and industry are becoming increasingly vital. These partnerships facilitate the rapid translation of laboratory discoveries into practical applications, driving progress across multiple sectors. The compound's versatility and well-documented properties ensure its continued relevance in scientific endeavors.
In conclusion, 2'-(Trifluoromethoxy)acetanilide (CAS No. 3832-55-1) represents a cornerstone in modern chemical synthesis and drug development. Its unique structural features and functional capabilities make it indispensable for researchers working on pharmaceuticals, agrochemicals, and advanced materials. As scientific understanding evolves, this compound will undoubtedly play an even greater role in shaping the future of chemistry and related disciplines.
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